Umeclidinium bromide has been studied in vitro (in laboratory settings) to understand its mechanisms of action and how it affects airway smooth muscle cells. These studies have shown that umeclidinium bromide can relax airway smooth muscle cells, which could potentially improve airflow in patients with chronic obstructive pulmonary disease (COPD).
Umeclidinium bromide has also been studied in vivo (in live animals) to assess its effects on lung function and airway resistance. These studies have provided further evidence that umeclidinium bromide can improve airflow in animal models of COPD.
Umeclidinium bromide is a synthetic, long-acting muscarinic antagonist (LAMA) []. LAMAs are a class of bronchodilators that work by relaxing and opening the airways in the lungs, making breathing easier for COPD patients []. It is typically sold under the brand name Incruse Ellipta [].
Umeclidinium bromide is a quaternary ammonium salt, containing a bromide ion (Br-) and a positively charged umeclidinium cation (C29H34N+O2) []. The umeclidinium cation has a complex structure with several functional groups, including a cyclohexane ring, an ether linkage, and a tertiary amine. These features are crucial for its interaction with muscarinic receptors in the lungs [].
Umeclidinium bromide works by competitively inhibiting the binding of acetylcholine, a neurotransmitter, to muscarinic receptors in the airways of the lungs []. Acetylcholine causes the airways to constrict, making breathing difficult for COPD patients. By blocking these receptors, umeclidinium bromide relaxes the airways, allowing for easier airflow and improved breathing.
Irritant;Health Hazard;Environmental Hazard